molecular formula C24H19ClN2O2 B7692791 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No.: B7692791
M. Wt: 402.9 g/mol
InChI Key: WEERLACQVZKYKD-UHFFFAOYSA-N
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Description

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide, also known as QL47, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit promising anti-cancer properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Additionally, we will list as many future directions for QL47 research as possible.

Mechanism of Action

The mechanism of action of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide is not yet fully understood, but it is believed to involve the inhibition of the proteasome, which is a large protein complex that plays a critical role in the degradation of proteins in the cell. By inhibiting the proteasome, this compound can induce the accumulation of misfolded and damaged proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit a number of biochemical and physiological effects in cancer cells. It has been shown to induce the accumulation of ubiquitinated proteins, which is a hallmark of proteasome inhibition. This compound has also been found to activate the unfolded protein response (UPR), which is a cellular stress response pathway that is activated in response to the accumulation of misfolded proteins. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide for lab experiments is its potent anti-cancer properties. It has been shown to exhibit activity against a wide range of cancer cell lines, which makes it a valuable tool for cancer research. Additionally, this compound is relatively easy to synthesize, which makes it an attractive candidate for large-scale production. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide research. One area of interest is the development of this compound analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential biomarkers of response. Finally, the potential use of this compound in combination with other anti-cancer agents should be explored, as this may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 2-chloro-N-phenylbenzamide with 2-hydroxy-8-methylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.

Scientific Research Applications

2-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its scientific research applications, particularly in the field of cancer research. It has been found to exhibit potent anti-cancer properties against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it an attractive candidate for the development of novel anti-cancer therapies.

Properties

IUPAC Name

2-chloro-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-16-8-7-9-17-14-18(23(28)26-22(16)17)15-27(19-10-3-2-4-11-19)24(29)20-12-5-6-13-21(20)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERLACQVZKYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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